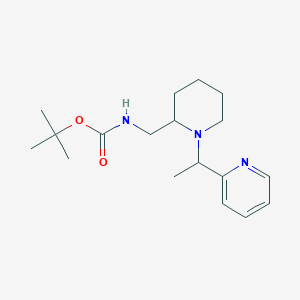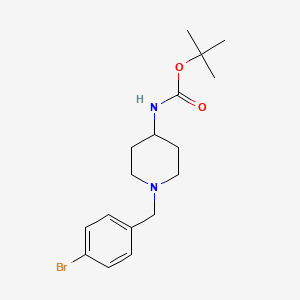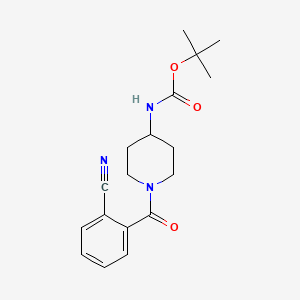
tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-2-yl)methyl)carbamate
Vue d'ensemble
Description
Tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-2-yl)methyl)carbamate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Synthesis and Intermediates
Intermediate in Biologically Active Compounds : This compound is mentioned as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib and omisertinib (AZD9291), highlighting its relevance in drug development (Kong et al., 2016); (Zhao et al., 2017).
Catalytic Activity in Polymer Chemistry : The compound has been used in polymer chemistry, particularly in catalyzing acylation reactions. This is evidenced by the synthesis and polymerization of related compounds, demonstrating the compound's utility in creating catalytically active polymer derivatives (Mennenga et al., 2015).
Key Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is identified as an essential intermediate for small molecule anticancer drugs, suggesting the potential of similar compounds in drug synthesis (Zhang et al., 2018).
Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for related compounds, indicating the importance of these compounds in medicinal chemistry (Li et al., 2012).
Chemical Structure and Properties
Structural Analysis and Regioselectivity : Studies have been conducted on the structural aspects and regioselectivity in the synthesis of related pyrazole compounds, showing the compound's significance in understanding molecular interactions and synthesis pathways (Martins et al., 2012).
Stereochemistry in Synthesis : Papers have discussed the stereochemical aspects in the synthesis of related compounds, which is crucial for the development of enantiomerically pure pharmaceuticals (Ghosh et al., 2017).
Hydrogen Bonding and Steric Hindrance : Research has also focused on understanding the hydrogen bonding and steric hindrance in related compounds, providing insights into molecular interactions that are vital for drug design (Day, 1981).
Propriétés
IUPAC Name |
tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14(16-10-5-7-11-19-16)21-12-8-6-9-15(21)13-20-17(22)23-18(2,3)4/h5,7,10-11,14-15H,6,8-9,12-13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUVUIZQXCYECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCCC2CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121161 | |
| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-17-2 | |
| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)
![3-Fluoro-2-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B3027399.png)
![tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027401.png)

![Methyl 3-[(piperidin-4-yl)sulfamoyl]benzoate hydrochloride](/img/structure/B3027403.png)


![tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027410.png)

![3-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027416.png)